ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further connected to a piperidine ring through a carbonyl linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate typically involves the reaction of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with piperidine-4-carboxylic acid under specific reaction conditions. The process may include the use of solvents such as ethanol and catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product. The scalability of the synthesis process allows for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromophenyl group plays a crucial role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these rings enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C18H20BrN3O3 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H20BrN3O3/c1-2-25-18(24)13-7-9-22(10-8-13)17(23)16-11-15(20-21-16)12-3-5-14(19)6-4-12/h3-6,11,13H,2,7-10H2,1H3,(H,20,21) |
InChI Key |
GWGMJNAMSYEDBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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